6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Antibacterial Gram-negative MIC

6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (also known as IMB-881, WAY-322593, CAS 501017-82-9) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline class. It was first identified as a novel antibacterial agent that disrupts lipopolysaccharide (LPS) transport in Gram-negative bacteria by specifically targeting the LptA–LptC protein–protein interaction.

Molecular Formula C19H17ClN2O
Molecular Weight 324.8 g/mol
Cat. No. B2391230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Molecular FormulaC19H17ClN2O
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1C2=CC(=C3C=CC=NC3=C2OCN1CCC4=CC=CC=C4)Cl
InChIInChI=1S/C19H17ClN2O/c20-17-11-15-12-22(10-8-14-5-2-1-3-6-14)13-23-19(15)18-16(17)7-4-9-21-18/h1-7,9,11H,8,10,12-13H2
InChIKeyZYGKVGCVMPUZOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (IMB-881) – Antibacterial Compound Procurement & Selection Guide


6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline (also known as IMB-881, WAY-322593, CAS 501017-82-9) is a synthetic heterocyclic compound belonging to the 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline class [1]. It was first identified as a novel antibacterial agent that disrupts lipopolysaccharide (LPS) transport in Gram-negative bacteria by specifically targeting the LptA–LptC protein–protein interaction [1][2]. The compound has also been disclosed in patent literature as a Gli1 transcription factor inhibitor, suggesting dual therapeutic potential [3].

Why 6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline Cannot Be Simply Replaced by In-Class Analogs


Although several 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline derivatives are commercially available, they are not functionally interchangeable with IMB-881. The parent compound IMB-881 (MIC 8–64 µg/mL against E. coli and P. aeruginosa) [1] serves as the historical lead scaffold from which optimized derivatives with improved potency (MIC 3.125–12.5 µg/mL) and reduced cytotoxicity were developed [2]. Critically, IMB-881 exhibits higher cytotoxicity than its optimized progeny, making it uniquely suited as a reference tool compound for structure–activity relationship (SAR) and mechanism-of-toxicity studies [2]. Furthermore, IMB-881 is the compound specifically validated as an LptA binder via surface plasmon resonance and a Gli1 inhibitor via patent disclosure—profiles not uniformly shared by close analogs [2][3]. Generic substitution without verifying these specific biological signatures risks compromising experimental reproducibility and mechanistic interpretation.

Quantitative Evidence Guide: 6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline vs. Comparators


Antibacterial MIC Against E. coli: IMB-881 vs. Optimized Oxazinoquinoline Derivatives vs. Generic Quinoline Hybrids

IMB-881 (the target compound) exhibits MIC values of 8–64 µg/mL against Escherichia coli and Pseudomonas aeruginosa, as reported in the foundational 2019 study [1]. By contrast, optimized IMB-881 derivatives synthesized in the 2025 follow-up study achieved MICs of 3.125–12.5 µg/mL against E. coli ATCC 25922 and Acinetobacter baumannii ATCC 19606, representing a 2.5-fold to 5-fold improvement [2]. Meanwhile, a separate class of quinoline-based hydroxyimidazolium hybrids showed substantially weaker activity, with MIC ≥50 µg/mL against Gram-negative bacteria [3]. This positions IMB-881 as a moderately potent lead compound whose activity sits between optimized derivatives and generic quinoline hybrids, making it an essential reference for SAR benchmarking.

Antibacterial Gram-negative MIC

Cytotoxicity Profile: IMB-881 as a High-Cytotoxicity Reference Tool vs. Low-Cytotoxicity Derivatives

The 2025 derivative study explicitly reported that 'most of these compounds also showed lower cytotoxicity than IMB-881' [1]. While absolute IC50 values for IMB-881 are not disclosed in the public abstract, this head-to-head statement within the same study establishes IMB-881 as the higher-cytotoxicity benchmark against which all optimized derivatives were measured. This elevated cytotoxicity profile, combined with its validated LptA-targeting mechanism [2], makes IMB-881 uniquely valuable for studies investigating the relationship between LptA/LptC inhibition and mammalian cell toxicity—a question not addressable with the lower-toxicity optimized derivatives.

Cytotoxicity SAR tool compound LptA inhibition

Validated LptA-Specific Binding and LPS Transport Disruption: Mechanism Selectivity vs. Non-Targeted Antibiotics

IMB-881 is one of the first small molecules experimentally validated to disrupt the LptA–LptC protein–protein interaction, a critical step in lipopolysaccharide (LPS) transport to the Gram-negative outer membrane [1]. Surface plasmon resonance (SPR) assays confirmed that IMB-881 specifically binds to LptA (not LptC), and overproduction of LptA—but not LptC—lowered IMB-881's antibacterial activity, confirming target specificity [1]. Treated E. coli exhibited filament morphology and periplasmic 'extra' membrane material accumulation, phenotypes distinct from those induced by conventional antibiotics such as β-lactams or fluoroquinolones [1]. No equivalent SPR-validated LptA binding data exists for the majority of commercially available oxazinoquinoline analogs, making IMB-881 the only procurement-grade compound with this mechanism explicitly confirmed.

LptA-LptC PPI inhibitor LPS transport Surface plasmon resonance

Dual Pharmacological Profile: Gli1 Transcription Factor Inhibition Disclosed in Patent Literature

European Patent EP3388419A1 explicitly discloses 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline as a compound within the 3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline chemotype claimed as Gli1 transcription factor inhibitors [1]. Gli1 is a downstream effector of the Hedgehog signaling pathway aberrantly activated in multiple cancers. While quantitative Gli1 IC50 data for IMB-881 specifically is not publicly available, the patent disclosure creates a documented intellectual property trail that distinguishes IMB-881 from other oxazinoquinoline analogs lacking this dual antibacterial–anticancer annotation. This dual-profile patent coverage is relevant for organizations exploring multi-indication development or seeking freedom-to-operate clarity.

Gli1 inhibitor Hedgehog pathway Anticancer

High-Value Application Scenarios for 6-Chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline Procurement


Gram-Negative Antibacterial SAR Programs Requiring the Parent Lead Compound as Baseline Control

In any medicinal chemistry campaign aimed at improving the antibacterial potency of oxazinoquinoline derivatives against E. coli, A. baumannii, or P. aeruginosa, IMB-881 must be included as the essential low-potency baseline (MIC 8–64 µg/mL) [1]. Without this parent compound, claims of potency improvement (e.g., achieving MIC 3.125–12.5 µg/mL with optimized derivatives [2]) cannot be quantitatively substantiated, undermining publication credibility and patentability.

LptA–LptC Protein–Protein Interaction Inhibitor Screening and Assay Development

IMB-881 is the only commercially available small molecule with published SPR confirmation of direct LptA binding and functional LptA–LptC disruption [3]. It serves as the mandatory positive control for any biochemical or biophysical assay (SPR, yeast two-hybrid, fluorescence polarization) designed to identify novel LptA–LptC PPI inhibitors. No substitute compound currently has equivalent target-engagement validation data in the public domain.

Cytotoxicity Mechanism-of-Toxicity Studies for LPS Transport Inhibitors

Because the 2025 derivative study established that IMB-881 exhibits higher mammalian cell cytotoxicity than its optimized progeny [2], IMB-881 is the uniquely appropriate tool for investigating the structural determinants of oxazinoquinoline-associated cytotoxicity. Procurement of IMB-881 enables direct comparative cytotoxicity profiling against low-toxicity derivatives to identify molecular features driving off-target effects.

Multi-Indication Screening Libraries Targeting Antibacterial and Hedgehog Pathway Programs

For organizations maintaining annotated compound libraries for phenotypic screening, IMB-881's dual annotation as both an LptA-targeting antibacterial [1][3] and a Gli1 inhibitor chemotype (per EP3388419A1) [4] provides a rare cross-indication hit-identification asset. This dual profile reduces the number of compounds needed to cover both therapeutic areas in a screening deck.

Quote Request

Request a Quote for 6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.